![molecular formula C17H14ClNOS B2765247 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole CAS No. 478048-80-5](/img/structure/B2765247.png)
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole
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Description
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is a chemical compound with the molecular formula C17H14ClNOS . It is a complex organic compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of isoxazoles, including 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures . A comprehensive overview of these synthetic routes can be found in the literature .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole consists of a five-membered isoxazole ring attached to a 4-chlorophenyl group and a 4-methylphenylsulfanyl group . The exact structure can be determined using X-ray diffraction analysis .Chemical Reactions Analysis
Isoxazoles, including 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole, can undergo a variety of chemical reactions . These reactions often involve the use of catalysts and can result in the formation of various substituted isoxazoles . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole include its molecular formula (C17H14ClNOS), molecular weight, melting point, boiling point, and density . More detailed information about these properties can be obtained from chemical databases .Scientific Research Applications
Anticancer Properties
The compound exhibits promising antiproliferative and apoptotic activity against colon cancer cells (HCT-116). Specifically, compounds 7a and 7g demonstrated the highest inhibitory activity, while compound 7d showed the lowest. Importantly, these effects were specific to cancerous cells, sparing normal cells. The mechanism of action involves the HSP90 and TRAP1-mediated signaling pathway .
Corrosion Inhibition for Mild Steel
Three α-aminophosphonates derived from this compound were studied for their corrosion inhibition effect on mild steel. These compounds—namely diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1), diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate (APCI-2), and diethyl (1-((4-chlorophenyl)amino)-3-phenylal)—showed potential as corrosion inhibitors .
Quinolinecarboxylate Derivatives
3,4-Dimethylphenyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate is another derivative of this compound. It has been investigated for its properties, although further research is needed to fully understand its applications .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-2-8-16(9-3-12)21-11-15-10-17(19-20-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCTQAKUDECSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole |
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